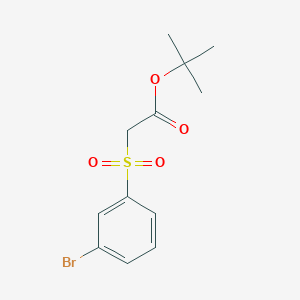

Tert-butyl 2-(3-bromophenylsulfonyl)-acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-bromophenyl)sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4S/c1-12(2,3)17-11(14)8-18(15,16)10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKAAAJQDWWUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 2-(3-bromophenylsulfonyl)-acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- SMILES Notation : CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br

- InChI Key : IUQYZZLJRJUKIH-UHFFFAOYSA-N

The compound features a tert-butyl group attached to an acetate moiety and a sulfonyl group linked to a bromophenyl ring, which is significant for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, similar to other sulfonamide derivatives.

- Cellular Interaction : The compound could interact with cellular receptors or proteins, modulating their activity and influencing various biological processes.

Biological Activities

Research indicates that this compound has demonstrated potential in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Properties : There is emerging evidence that it may have antitumor effects, particularly against certain cancer cell lines.

Case Studies and Research Findings

-

Antimicrobial Studies

- A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

-

Cytotoxicity Against Cancer Cell Lines

- In vitro assays were performed on several human cancer cell lines to assess cytotoxicity. The compound showed promising results in inhibiting cell growth in specific lines, indicating its potential as an anticancer agent .

Comparative Data

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Bacterial enzymes |

| Similar Sulfonamide Derivative | Antitumor | 15 | Cancer cell proliferation |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of tert-butyl 2-(3-bromophenylsulfonyl)-acetate with structurally related compounds:

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₂H₁₅BrO₄S | Sulfonyl, ester, bromophenyl | 343.27 | Sulfonyl group at phenyl ring |

| tert-Butyl 2-(3-bromophenoxy)acetate | C₁₂H₁₅BrO₃ | Ether, ester, bromophenyl | 287.15 | Phenoxy group instead of sulfonyl |

| tert-Butyl 2-(4-bromophenyl)acetate | C₁₂H₁₅BrO₂ | Phenyl, ester | 271.15 | No sulfonyl/ether; simple phenyl group |

| Methyl 2-amino-2-(3-bromophenyl)acetate | C₁₀H₁₂BrNO₂ | Amino, ester, bromophenyl | 258.12 | Amino group instead of sulfonyl |

| tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate | C₁₈H₁₈N₂O₄S | Sulfonyl, ester, pyridine, cyano | 358.40 | Pyridine ring with cyano substituent |

Physicochemical Properties

- Solubility : The sulfonyl group in this compound enhances polarity compared to ether or simple phenyl analogs, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- Melting Point: Sulfonyl-containing derivatives generally exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding). For instance, tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate has a melting point of 423 K , whereas tert-butyl 2-(3-bromophenoxy)acetate lacks such interactions and likely has a lower melting point.

- Stability: The electron-withdrawing sulfonyl group stabilizes the compound against hydrolysis relative to esters with electron-donating groups (e.g., amino or ether) .

Research Findings and Case Studies

- Crystal Engineering: The crystal structure of tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate reveals intramolecular C–H···O hydrogen bonds and π-π stacking, which stabilize its lattice and influence solubility .

- Antioxidant Activity: Phenolic antioxidants like BHA (tert-butyl-4-hydroxyanisole) inhibit enzyme activity via radical scavenging, a mechanism less relevant to sulfonyl esters due to their lack of hydroxyl groups .

- Catalytic Applications : Sulfonyl esters participate in palladium-catalyzed couplings, whereas bromophenyl acetates without sulfonyl groups are less reactive in such transformations .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(3-bromophenylsulfonyl)-acetate generally involves two key stages:

- Formation of the arylsulfonyl chloride intermediate (3-bromophenylsulfonyl chloride)

- Coupling of the sulfonyl chloride with tert-butyl acetate or its derivatives

This approach leverages the high reactivity of sulfonyl chlorides toward nucleophiles, enabling the introduction of the sulfonyl group onto the acetate moiety.

Preparation of Arylsulfonyl Chloride Intermediate

Aryl sulfonyl chlorides, including 3-bromophenylsulfonyl chloride, are typically prepared by chlorosulfonation of the corresponding aryl bromide. This involves the reaction of 3-bromobenzene with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

- Typical conditions:

- Reagent: Chlorosulfonic acid or sulfuryl chloride

- Temperature: 0 °C to room temperature

- Solvent: Often neat or in an inert solvent such as dichloromethane

This intermediate is isolated and purified before further reaction.

Coupling with tert-Butyl Acetate Derivative

The key step to prepare this compound is the nucleophilic substitution of the sulfonyl chloride with a suitable nucleophile derived from tert-butyl acetate.

One reported method involves:

-

- Arylsulfonyl chloride (3 mmol)

- Nucleophile: tert-butyl acetate or a tert-butyl protected glycine derivative

- Solvent: Tetrahydrofuran (THF) or similar polar aprotic solvent

- Base: Triethylamine or other organic base to scavenge HCl

- Temperature: 0 °C to room temperature

- Atmosphere: Nitrogen or inert gas to prevent oxidation

-

- Dissolve arylsulfonyl chloride in THF.

- Add the nucleophile (tert-butyl acetate derivative) and base dropwise under nitrogen atmosphere at 0 °C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction with water or aqueous brine.

- Extract the organic layer, dry over sodium sulfate, and concentrate.

- Purify the crude product by column chromatography using dichloromethane/ethyl acetate mixtures.

Alternative Synthetic Routes

Some alternative methods reported in related sulfonylated ester preparations include:

Reaction Monitoring and Characterization

-

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure of the product.

- Infrared (IR) spectroscopy identifies characteristic sulfonyl and ester functional groups.

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

Typical spectral data for this compound:

- ¹H NMR: Signals corresponding to aromatic protons, tert-butyl group (singlet at ~1.3 ppm), and methylene protons adjacent to sulfonyl group.

- ¹³C NMR: Signals for carbonyl carbon (~170 ppm), aromatic carbons, and tert-butyl carbons.

- IR: Strong absorption bands for sulfonyl (S=O) stretching around 1150-1350 cm⁻¹ and ester carbonyl around 1730 cm⁻¹.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | 3-bromobenzene + chlorosulfonic acid, 0 °C | 70-80 | Formation of 3-bromophenylsulfonyl chloride |

| Coupling with tert-butyl acetate derivative | Arylsulfonyl chloride + tert-butyl acetate, base, THF, 0 °C to RT | 55-82 | Purification by column chromatography |

| Alternative hydrazide route | Arylsulfonyl chloride + hydrazine monohydrate | 60-75 | Intermediate hydrazide formation |

| Oxime intermediate formation | Sulfonyl hydrazide + styrene + TBN, 100 °C | 66-82 | Further conversion to sulfonylated esters |

Research Findings and Optimization Notes

- The reaction temperature critically affects yield and purity; low temperatures (0 °C) minimize side reactions.

- Use of anhydrous conditions and inert atmosphere prevents hydrolysis and oxidation of sulfonyl chlorides.

- Column chromatography with a dichloromethane/ethyl acetate solvent system provides effective purification.

- Hydrazine monohydrate is used cautiously due to its reactivity; dropwise addition under cooling is recommended.

- Alternative solvents such as N-methylpyrrolidone/water mixtures have been used for related sulfonylation reactions but are less common for this specific compound.

Q & A

Q. What are the key steps in synthesizing tert-butyl 2-(3-bromophenylsulfonyl)-acetate?

Synthesis typically involves:

- Step 1 : Sulfonation of 3-bromophenylacetic acid to introduce the sulfonyl group.

- Step 2 : Esterification with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Step 3 : Purification via column chromatography or recrystallization. Critical parameters include solvent choice (e.g., DMSO or acetonitrile for solubility) and reaction temperature (40–60°C for optimal yield) .

Q. How is the compound characterized for purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Confirm presence of tert-butyl (δ ~1.2 ppm), sulfonyl (δ ~3.5–4.0 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 287.15 (C₁₂H₁₅BrO₃S) .

- HPLC : Purity >95% with retention time matching reference standards .

Q. What are the solubility and storage recommendations?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in acetonitrile. Insoluble in water .

- Storage : Store at room temperature (RT) in a moisture-free, sealed container. Avoid prolonged exposure to light .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, lab coat, goggles) due to acute toxicity (oral/dermal/inhalation Category 4) .

- Avoid release into the environment; use fume hoods for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Temperature Control : Lower temperatures (40°C) reduce side reactions like sulfonyl group hydrolysis.

- Catalyst Screening : Use p-toluenesulfonic acid instead of H₂SO₄ for milder conditions .

- Solvent Selection : DMSO enhances sulfonation efficiency but may require post-reaction dilution to prevent degradation .

Q. What mechanistic insights exist for the reactivity of the sulfonyl group?

- The sulfonyl group acts as an electron-withdrawing moiety, increasing electrophilicity of adjacent carbons.

- Computational studies (DFT) suggest stabilization of intermediates via resonance with the aromatic ring .

- Hydrolysis under basic conditions yields the corresponding carboxylic acid, critical for prodrug design .

Q. How do structural modifications (e.g., bromine position) affect biological activity?

- 3-Bromo Substitution : Enhances lipophilicity (logP ~2.8) and receptor binding affinity compared to 2- or 4-bromo analogs .

- Sulfonyl vs. Carbonyl Groups : Sulfonyl derivatives show improved metabolic stability in vitro (t₁/₂ > 6 hours in liver microsomes) .

Q. How can discrepancies in reported toxicity data be resolved?

- Data Gaps : Some studies report limited acute toxicity (LD₅₀ > 2000 mg/kg in rodents), while others lack ecotoxicological profiles .

- Mitigation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) and environmental persistence studies (OECD 301F) to fill gaps .

Methodological Tables

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 40°C | ↑ Purity (95%) |

| Catalyst | p-toluenesulfonic acid | ↓ Byproducts |

| Solvent | DMSO | ↑ Reaction Rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.